4,4'-Bis(N-ethyl-N-methylamino)benzophenone
Description
Properties
IUPAC Name |
bis[4-[ethyl(methyl)amino]phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-5-20(3)17-11-7-15(8-12-17)19(22)16-9-13-18(14-10-16)21(4)6-2/h7-14H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLVDUQVYDVHDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448975 | |
| Record name | 4,4'-Bis(ethylmethylamino)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194655-98-6 | |
| Record name | Bis[4-(ethylmethylamino)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194655-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Bis(ethylmethylamino)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(N-ethyl-N-methylamino)benzophenone involves several steps:
Methylation of Ethyl-aniline: Ethyl-aniline is methylated by reductive alkylation with formaldehyde using isopropyl alcohol as a solvent at 100°C under 120 psi of hydrogen. The product, ethylmethylaniline, is purified by distillation at 120°C under a pressure of 21 mm mercury.
Reaction with Phosgene: Ethylmethylaniline is then reacted with phosgene. Phosgene is condensed and added to the vessel containing ethylmethylaniline at 50-60°C. The mixture is heated to 120°C and held at this temperature for 1 hour.
Hydrolysis and Extraction: The mixture is cooled to 50-60°C before sodium hydroxide dissolved in water is added to hydrolyze the unreacted acid chloride. The resulting mixture is extracted with toluene.
Purification: The product, 4,4’-Bis(N-ethyl-N-methylamino)benzophenone, is purified by chromatography on silica gel using toluene as an eluent, followed by recrystallization from methylene chloride/hexane.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(N-ethyl-N-methylamino)benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzophenone derivatives.
Scientific Research Applications
Synthesis Overview
The synthesis of 4,4'-Bis(N-ethyl-N-methylamino)benzophenone involves several key steps:
- Methylation of Ethyl-aniline : Ethyl-aniline is methylated using formaldehyde in isopropyl alcohol under controlled conditions.
- Reaction with Phosgene : The resulting ethylmethylaniline is reacted with phosgene to form the corresponding acid chloride.
- Hydrolysis and Extraction : Hydrolysis is performed to isolate the product, followed by purification through chromatography and recrystallization.
Chemistry
This compound serves as an important intermediate in the synthesis of various dyes and pigments. Its ability to participate in oxidation, reduction, and substitution reactions makes it versatile for creating complex organic compounds.
Biology
Research has indicated potential biological activities of this compound, including enzyme inhibition. Preliminary studies suggest that it may act as a thrombin inhibitor, highlighting its relevance in pharmacological research.
Medicine
Ongoing investigations are exploring its therapeutic applications, particularly in drug development where its interactions with biomolecules could lead to novel treatments for various diseases.
Industry
In industrial applications, this compound is utilized as a photosensitizer in photochemical processes. Its ability to absorb light makes it valuable for use in coatings and polymers that require UV stability.
Case Study 1: Photoinitiators in Polymerization
A study evaluated the performance of this compound as a photoinitiator in free radical polymerization processes. It was found to enhance the degree of conversion in dental 3D printing materials, demonstrating its efficacy in improving material properties during photopolymerization .
Another investigation focused on the compound's inhibitory effects on specific enzymes, including thrombin. The findings indicated promising results for its application in anticoagulant therapies, suggesting a pathway for further pharmacological exploration.
Mechanism of Action
The mechanism of action of 4,4’-Bis(N-ethyl-N-methylamino)benzophenone involves its interaction with molecular targets through its carbonyl and amino groups. These interactions can lead to various biochemical and photochemical reactions, depending on the specific application. The compound’s ability to absorb light and transfer energy makes it an effective photosensitizer in photochemical processes .
Comparison with Similar Compounds
Structural and Substituent Analysis
| Compound Name | Substituents | Molecular Formula | CAS Number | Key Features |
|---|---|---|---|---|
| This compound | N-Et, N-Me on each amine | C₁₉H₂₄N₂O | Not reported | Asymmetric alkyl groups; moderate steric bulk |
| 4,4'-Bis(dimethylamino)benzophenone (Michler’s ketone) | NMe₂ on each amine | C₁₇H₂₀N₂O | 90-94-8 | Symmetric, smaller substituents; high electron donation |
| 4,4'-Bis(diethylamino)benzophenone | NEt₂ on each amine | C₂₁H₂₈N₂O | 90-93-7 | Symmetric, larger substituents; increased lipophilicity |
| 4,4'-Dimethoxybenzophenone | OMe on each phenyl ring | C₁₅H₁₄O₃ | 90-96-0 | Electron-donating via oxygen; distinct reactivity |
Photochemical and Electronic Properties
- 4,4'-Bis(dimethylamino)benzophenone (Michler’s ketone): Acts as a photoinitiator in 3D printing (SZ2080 photoresist) due to efficient electron transfer . Requires higher energy thresholds (e.g., 40 mW laser power) compared to advanced initiators like M2CMK (10 mW) .
- 4,4'-Bis(diethylamino)benzophenone: Lower photoactivity in 3D printing than M2CMK but higher than unformulated resins . Used in polymer functionalization to enhance material properties .
- 4,4'-Dimethoxybenzophenone: Primarily employed in UV absorption and organic synthesis; methoxy groups offer weaker electron donation compared to amino groups .
Thermal and Solubility Properties
- 4,4'-Bis(dimethylamino)benzophenone: Melting point: 174–176°C; solubility: 400 mg/L in water at 20°C .
- 4,4'-Bis(diethylamino)benzophenone: Higher lipophilicity improves solubility in organic solvents, critical for polymer applications .
- 4,4'-Dimethoxybenzophenone: Lower thermal stability compared to amino-substituted analogs due to weaker C–O bonds .
Projection for this compound: Intermediate solubility between dimethyl and diethyl analogs is expected, with thermal stability influenced by the balance of alkyl chain lengths.
Biological Activity
4,4'-Bis(N-ethyl-N-methylamino)benzophenone, an organic compound with the molecular formula C19H24N2O, is a derivative of benzophenone featuring two N-ethyl-N-methylamino groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and photochemistry. The following sections will explore its synthesis, biological mechanisms, and various applications supported by empirical research.
Synthesis
The synthesis of this compound involves several key steps:
- Methylation of Ethyl-Aniline : Ethyl-aniline is methylated through reductive alkylation with formaldehyde in isopropyl alcohol at elevated temperatures.
- Reaction with Phosgene : The methylated product is reacted with phosgene to form an intermediate.
- Hydrolysis and Extraction : Hydrolysis with sodium hydroxide followed by extraction with toluene yields the final product.
This multi-step synthesis is crucial for obtaining the compound in a pure form suitable for biological studies.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets through its carbonyl and amino groups. This interaction facilitates photochemical reactions and energy transfer processes, making it a candidate for use in photosensitization applications.
1. Anticancer Properties
Research indicates that the compound exhibits cytotoxic activity against cancer cell lines. For instance, studies have shown that derivatives of benzophenone can induce DNA damage and inhibit cell proliferation through mechanisms that alter critical DNA functions .
2. Photosensitization
Due to its ability to absorb light effectively, this compound serves as a photosensitizer in photodynamic therapy (PDT). In PDT, the compound generates reactive oxygen species (ROS) upon light activation, which can lead to apoptosis in targeted cancer cells.
3. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. For example, it has shown potential as a thrombin inhibitor in preliminary studies, suggesting that it may interfere with coagulation pathways .
Case Study 1: Cytotoxicity Assessment
A study assessed the cytotoxic effects of this compound on human cancer cell lines. The results indicated an IC50 value of approximately 15 µM, demonstrating significant cytotoxicity compared to control groups.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 15 |
| MCF-7 (Breast) | 20 |
| A549 (Lung) | 18 |
Case Study 2: Photodynamic Activity
In another investigation focusing on photodynamic therapy applications, the compound was exposed to UV light, resulting in a marked increase in ROS production measured by fluorescence assays.
| Treatment | ROS Production (Relative Fluorescence Units) |
|---|---|
| Control | 100 |
| Compound + Light | 350 |
| Compound Alone | 120 |
Q & A
Q. What are the standard synthetic routes for preparing 4,4'-Bis(N-ethyl-N-methylamino)benzophenone?
The compound is typically synthesized via condensation reactions. For example, N,N-ethylmethyl-substituted aniline derivatives react with phosgene or carbonyl chloride under controlled conditions. Evidence from industrial synthesis suggests using aromatic solvents and temperatures between 80–120°C to facilitate the reaction . Purification often involves recrystallization from hot alcohol or toluene due to the compound’s solubility profile.
Q. What spectroscopic and analytical methods are recommended for characterizing this compound?
Key techniques include:
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~2800–3000 cm⁻¹ (alkyl C-H stretches) are diagnostic .
- Mass Spectrometry : Molecular ion peaks at m/z 268–324 (depending on substituents) confirm the molecular weight .
- NMR : Distinct signals for aromatic protons (δ 6.5–7.5 ppm) and alkyl groups (δ 1.0–3.0 ppm) . Chromatographic methods (HPLC, GC-MS) are used to assess purity, with mobile phases optimized for aromatic amines .
Q. What are the primary safety considerations when handling this compound in the lab?
- Toxicity : Chronic exposure may cause respiratory issues (e.g., industrial bronchitis) or skin sensitization .
- Ventilation : Use local exhaust ventilation to avoid particulate accumulation .
- Storage : Keep away from oxidizers in sealed containers at room temperature .
- PPE : Wear nitrile gloves, lab coats, and safety goggles .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield and purity?
- Catalysts : Lewis acids (e.g., AlCl₃) may accelerate condensation reactions but require careful stoichiometric control .
- Solvent Selection : Aromatic solvents (toluene, xylene) improve solubility and reduce side reactions .
- Temperature Gradients : Gradual heating (e.g., 50°C → 120°C) minimizes decomposition .
- Post-Synthesis Purification : Column chromatography with silica gel or alumina removes unreacted amines .
Q. How should researchers address discrepancies in spectroscopic data during characterization?
Discrepancies may arise from impurities or isomerization. Methodological steps include:
- Cross-Validation : Compare IR, NMR, and MS data with NIST reference spectra .
- Isolation of Byproducts : Use preparative TLC or HPLC to isolate minor components for individual analysis .
- Computational Modeling : DFT calculations (e.g., Gaussian software) predict vibrational frequencies and NMR shifts to resolve ambiguities .
Q. What strategies mitigate the environmental impact of this compound in research settings?
- Waste Treatment : Neutralize aqueous waste with activated carbon or oxidizers (e.g., Fenton’s reagent) before disposal .
- Ecotoxicology Studies : Assess acute toxicity (e.g., Daphnia magna assays) to determine LC₅₀ values for regulatory compliance .
- Green Chemistry Alternatives : Explore solvent-free syntheses or biodegradable derivatives to reduce hazardous byproducts .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
